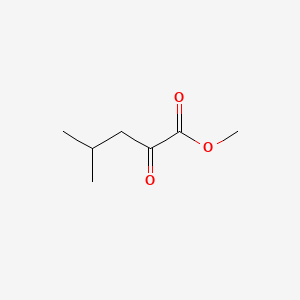

Methyl 4-methyl-2-oxopentanoate

Übersicht

Beschreibung

“Methyl 4-methyl-2-oxopentanoate” is a chemical compound with the molecular formula C7H12O3 . It is also known by its IUPAC name “methyl 4-methyl-2-oxopentanoate” and has a molecular weight of 144.17 g/mol . It is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .

Molecular Structure Analysis

The molecular structure of “Methyl 4-methyl-2-oxopentanoate” consists of a pentanoic acid backbone with a keto group at C-2 and a methyl group at C-4 . The InChI code for this compound is 1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis

“Methyl 4-methyl-2-oxopentanoate” is a colorless to yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Dibenzo Derivatives

- Scientific Field: Organic Chemistry

- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .

- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .

- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .

Application 2: Preparation of α-Oxoketene

- Scientific Field: Organic Chemistry

- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .

- Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .

- Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .

Application 3: Green Solvent

- Scientific Field: Green Chemistry

- Summary of Application: Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a close structural analogue of Methyl 4-methyl-2-oxopentanoate, is sold under the brand name Rhodiasolv PolarClean and has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .

- Methods of Application: This compound is used as a solvent in various chemical reactions .

- Results or Outcomes: The use of this green solvent has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

Application 4: Synthesis of Dibenzo Derivatives

- Scientific Field: Organic Chemistry

- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .

- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .

- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .

Application 5: Preparation of α-Oxoketene

- Scientific Field: Organic Chemistry

- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used in the preparation of neat α-oxoketene .

- Methods of Application: The compound is used as a starting material in the synthesis of α-oxoketene .

- Results or Outcomes: The outcome of this application is the successful preparation of α-oxoketene .

Application 6: Synthesis of Dibenzo Derivatives

- Scientific Field: Organic Chemistry

- Summary of Application: Methyl 4,4-dimethyl-3-oxopentanoate has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo derivatives .

- Methods of Application: The compound is used as a substrate in the presence of InCl3 catalyst to synthesize new dibenzo derivatives .

- Results or Outcomes: The outcome of this application is the successful synthesis of new dibenzo derivatives .

Safety And Hazards

The safety information for “Methyl 4-methyl-2-oxopentanoate” indicates that it has a GHS07 pictogram and a signal word of "Warning" . Specific hazards are not mentioned, but general safety measures for handling chemical substances should be followed, including avoiding personal contact, inhalation, and contact with moisture .

Eigenschaften

IUPAC Name |

methyl 4-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVDEVQENPHSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338058 | |

| Record name | Methyl 4-methyl-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methyl-2-oxopentanoate | |

CAS RN |

3682-43-7 | |

| Record name | Methyl 4-methyl-2-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

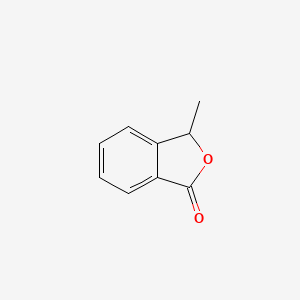

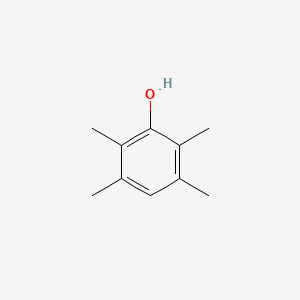

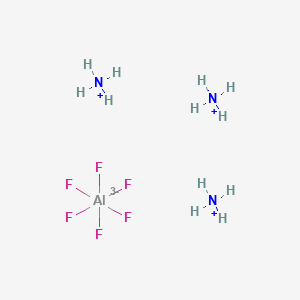

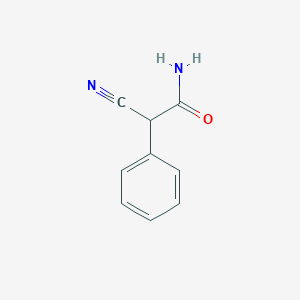

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)